molecular formula C12H9BrO B14361758 Ethanone, 1-(3-bromo-1-azulenyl)- CAS No. 92025-35-9

Ethanone, 1-(3-bromo-1-azulenyl)-

Cat. No.: B14361758
CAS No.: 92025-35-9
M. Wt: 249.10 g/mol
InChI Key: BMZNJYNWCPSPPE-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-bromo-1-azulenyl)- is an organic compound with the molecular formula C12H9BrO It is a derivative of azulenyl ethanone, where a bromine atom is substituted at the third position of the azulenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-bromo-1-azulenyl)- typically involves the bromination of 1-azulenylethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and to ensure selective bromination at the desired position on the azulenyl ring.

Industrial Production Methods

Industrial production of Ethanone, 1-(3-bromo-1-azulenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The bromination reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-bromo-1-azulenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiols for thiol substitution. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out under acidic conditions.

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: The major products include substituted azulenyl ethanones with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major products include carboxylic acids and other oxidized derivatives of azulenyl ethanone.

    Reduction Reactions: The major products include alcohols and other reduced derivatives of azulenyl ethanone.

Scientific Research Applications

Ethanone, 1-(3-bromo-1-azulenyl)- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-bromo-1-azulenyl)- involves its interaction with various molecular targets and pathways. The bromine atom and the azulenyl ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Azulenylethanone: The parent compound without the bromine substitution.

    1-(3-Chloro-1-azulenyl)ethanone: A similar compound with a chlorine atom instead of bromine.

    1-(3-Iodo-1-azulenyl)ethanone: A similar compound with an iodine atom instead of bromine.

Uniqueness

Ethanone, 1-(3-bromo-1-azulenyl)- is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and can influence its interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

92025-35-9

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

1-(3-bromoazulen-1-yl)ethanone

InChI

InChI=1S/C12H9BrO/c1-8(14)11-7-12(13)10-6-4-2-3-5-9(10)11/h2-7H,1H3

InChI Key

BMZNJYNWCPSPPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C1=CC=CC=C2)Br

Origin of Product

United States

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